molecular formula C17H24N2O5S B2517283 1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one CAS No. 903342-52-9

1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one

Cat. No.: B2517283
CAS No.: 903342-52-9
M. Wt: 368.45
InChI Key: NLEODFLQCWUHLT-UHFFFAOYSA-N
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Description

This compound is a spirocyclic derivative featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 4-methoxybenzenesulfonyl group at position 4 and a propan-1-one moiety at position 6. Structural elucidation of such compounds often relies on X-ray crystallography, with SHELX programs being widely used for refinement and analysis .

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5S/c1-3-16(20)18-10-8-17(9-11-18)19(12-13-24-17)25(21,22)15-6-4-14(23-2)5-7-15/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEODFLQCWUHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one typically involves a multi-step process. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade reaction. This method allows for the formation of the spirocyclic structure with high selectivity and yield . The reaction conditions often involve the use of aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and related analogs, derived from the provided evidence:

Compound Name Substituents Molecular Weight Molecular Formula logP Key Structural Differences
1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one (Target) 4-methoxybenzenesulfonyl, propan-1-one Data not provided Data not provided Inferred Reference compound for comparison.
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2,2-dimethylpropan-1-one (G499-0289) 4-fluoro-3-methylbenzenesulfonyl, 2,2-dimethylpropan-1-one 398.5 C₁₉H₂₇FN₂O₄S 2.6334 Fluoro and methyl groups increase hydrophobicity; branched ketone enhances steric hindrance.
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane 4-methoxybenzenesulfonyl, methylsulfonyl Data not provided C₁₆H₂₄N₂O₆S₂ Inferred Dual sulfonyl groups may reduce solubility; methylsulfonyl is strongly electron-withdrawing.
2-[4-(2,4-Dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile 2,4-dichlorobenzoyl, pyrimidinecarbonitrile 418.28 C₂₁H₁₇Cl₂N₅O₂ Inferred Dichlorobenzoyl and pyrimidine groups introduce polarizability and potential π-π interactions.

Key Observations:

Substituent Effects on logP :

  • G499-0289 has a logP of 2.63, likely due to the hydrophobic fluoro and methyl groups. The target compound’s 4-methoxy group may slightly lower logP compared to G499-0289, as methoxy is less hydrophobic than fluoro-methyl.
  • The dichlorobenzoyl analog is expected to have a higher logP due to aromatic chlorination.

The pyrimidinecarbonitrile group in adds hydrogen-bonding capacity, which may improve target selectivity in biological systems.

Pharmacological Implications :

  • Compounds like G499-0289 and the dichlorobenzoyl analog highlight how halogenation can enhance membrane permeability but may also increase metabolic stability challenges.
  • The dual sulfonyl groups in could reduce bioavailability due to high polarity, whereas the target compound’s propan-1-one group offers a balance between hydrophobicity and solubility.

Structural Analysis and Research Findings

  • X-ray studies using SHELX software are critical for resolving such complex architectures.
  • Sulfonyl Group Variants : The 4-methoxybenzenesulfonyl group in the target compound is less electron-deficient than the methylsulfonyl group in , which may influence interactions with enzymatic active sites.
  • Synthetic Accessibility : Halogenated analogs (e.g., ) often require multi-step synthesis, whereas methoxy-substituted derivatives like the target compound may offer simpler functionalization routes.

Biological Activity

1-[4-(4-Methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one is a complex organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C22H26N2O4S
  • Molecular Weight : 414.52 g/mol
  • IUPAC Name : this compound

The spirocyclic nature of this compound contributes to its unique interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

1. Enzyme Inhibition

  • The compound has been shown to inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects in conditions such as cancer and metabolic disorders.

2. Receptor Modulation

  • It modulates the activity of specific receptors, influencing cellular signaling pathways. This interaction can affect processes such as cell proliferation and apoptosis.

3. Disruption of Cellular Processes

  • The compound interferes with cell division and proliferation, particularly in cancer cells, making it a candidate for further research in oncology.

Biological Activity Summary

Activity TypeDescriptionReferences
Anticancer ActivityInhibits cancer cell proliferation
Enzyme InhibitionTargets metabolic enzymes
Receptor InteractionModulates receptor activity

Case Studies

Several studies have investigated the biological activity of similar compounds within the diazaspiro family, showcasing their potential therapeutic applications:

Case Study 1: Dual μ-Opioid Receptor Agonists
A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives were evaluated for their dual action on μ-opioid receptors and σ1 receptors, demonstrating significant analgesic effects in animal models .

Case Study 2: Anticancer Properties
Research on related spirocyclic compounds has shown promising results in inhibiting tumor growth in various cancer models, suggesting that structural modifications can enhance efficacy against specific cancer types .

Comparative Analysis

When compared to other similar compounds, such as N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthalenecarboxamide and diphenyl-N-heteroaromatic compounds, the unique spirocyclic structure of this compound may confer distinct biological activities that warrant further exploration.

Compound NameStructure TypeNotable Activity
1-[4-(4-Methoxybenzenesulfonyl)-...SpirocyclicAnticancer
N-(2-(4-Oxo...SpirocyclicAnticancer
Diphenyl-N-Heteroaromatic CompoundsHeteroaromaticPotent anticancer

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